3-(4-Chlorophenyl)-5-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECRWNKDCVQZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742947 | |
| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-71-3 | |
| Record name | Pyridine, 3-(4-chlorophenyl)-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 3 4 Chlorophenyl 5 Methoxypyridine and Analogues
Retrosynthetic Analysis and Design of Synthetic Pathways for 3-(4-Chlorophenyl)-5-methoxypyridine
A retrosynthetic approach to this compound reveals several potential disconnections. The most logical strategies involve either the formation of the pyridine (B92270) ring as a key step or the introduction of the aryl and methoxy (B1213986) substituents onto a pre-existing pyridine core.
Classic Cyclization Approaches for Pyridine Ring Construction
Traditional methods for pyridine synthesis often rely on the condensation of carbonyl compounds with a nitrogen source. baranlab.org These approaches build the heterocyclic ring from acyclic precursors.
Hantzsch Pyridine Synthesis: While a cornerstone of pyridine synthesis, the classic Hantzsch reaction typically produces symmetrically substituted dihydropyridines which then require oxidation. baranlab.org Modifications have been developed to allow for the synthesis of unsymmetrical pyridines. baranlab.org
Bohlmann-Rahtz Pyridine Synthesis: This method offers a direct route to substituted pyridines by condensing enamines with ethynylketones. organic-chemistry.orgjk-sci.comwikipedia.org The reaction proceeds through an aminodiene intermediate that undergoes cyclodehydration. organic-chemistry.orgjk-sci.comwikipedia.org A key advantage is that it avoids a separate oxidation step to achieve the aromatic pyridine ring. organic-chemistry.org However, the high temperatures often required for the final cyclization can be a drawback, though acid catalysis can facilitate the reaction at lower temperatures. organic-chemistry.org
Kröhnke Pyridine Synthesis: This versatile method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.netnih.gov It is particularly useful for generating highly functionalized pyridines. wikipedia.org The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org
1,5-Dicarbonyl Compound Cyclization: A straightforward conceptual approach is the condensation of a 1,5-dicarbonyl compound with a nitrogen source such as ammonia (B1221849) or hydroxylamine. baranlab.org The challenge often lies in the efficient and regioselective synthesis of the required 1,5-dicarbonyl precursor. researchgate.net
A hypothetical retrosynthetic pathway for this compound using a cyclization approach might start with the disconnection of the pyridine ring to reveal a 1,5-dicarbonyl precursor. This precursor would, in turn, be derived from simpler, commercially available starting materials.
Advanced Cross-Coupling Reactions for Aryl and Methoxy Moiety Introduction
Modern synthetic chemistry offers powerful cross-coupling reactions that allow for the direct formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly valuable for introducing the 4-chlorophenyl and methoxy groups onto a pre-functionalized pyridine ring.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for forming carbon-carbon bonds. nih.govresearchgate.netlibretexts.org To synthesize this compound, a 3-halo-5-methoxypyridine (e.g., 3-bromo-5-methoxypyridine) could be coupled with 4-chlorophenylboronic acid. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgyoutube.com
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, related palladium-catalyzed cross-coupling reactions can be used to introduce alkoxy groups. nih.govwikipedia.orgorganic-chemistry.org For instance, a 3-(4-chlorophenyl)-5-halopyridine could be reacted with a methoxide (B1231860) source in the presence of a suitable palladium catalyst and ligand to install the methoxy group. The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. wikipedia.org
A retrosynthetic pathway based on cross-coupling would involve disconnecting the C-C bond between the pyridine ring and the chlorophenyl group, or the C-O bond of the methoxy group. This leads to precursors like a dihalopyridine, which can then be functionalized sequentially.
Experimental Protocols for Targeted Synthesis of this compound
The successful synthesis of this compound relies on careful selection of reagents and optimization of reaction conditions, followed by robust isolation and purification procedures.
Reagent Selection and Reaction Optimization
The choice of reagents and the fine-tuning of reaction parameters are critical for achieving high yields and purity.
For Cyclization Reactions:
In the Bohlmann-Rahtz synthesis , enamine stability and reactivity are key. For enamines that are difficult to isolate, they can be generated in situ from a ketone and ammonium acetate. jk-sci.com The cyclodehydration step, which traditionally requires high heat, can be catalyzed by acids like acetic acid or Lewis acids such as zinc bromide, significantly lowering the required temperature. jk-sci.com Ethanol has been identified as a favorable solvent for this reaction. organic-chemistry.org
For Cross-Coupling Reactions:
In the Suzuki-Miyaura coupling , the choice of palladium precursor, ligand, base, and solvent system is paramount.
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. nih.govresearchgate.net
Ligand: While some Suzuki reactions can proceed without a ligand, phosphine ligands like triphenylphosphine (B44618) or more specialized biaryl phosphines often improve catalytic activity, especially for challenging substrates. nih.govrsc.org
Base: An inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid. nih.govyoutube.com
Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene, dioxane, or THF) and water. nih.govyoutube.com
Optimization studies for a Suzuki coupling might involve screening different palladium sources, ligands, bases, and solvent systems to maximize the yield of this compound.
| Parameter | Reagents/Conditions | Purpose |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Solubilizes reactants and facilitates the reaction. |
In Buchwald-Hartwig amination for C-O bond formation, the ligand choice is especially critical. Sterically hindered biaryl phosphine ligands have proven to be highly effective. rsc.org Sodium tert-butoxide (NaOtBu) is a commonly used strong base for these transformations. rsc.org
Isolation and Purification Techniques
Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified.
Work-up: A typical aqueous work-up is the first step. The reaction mixture is often diluted with an organic solvent (like ethyl acetate) and washed with water or brine to remove inorganic salts and water-soluble impurities. youtube.comyoutube.com
Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. nih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. nih.gov The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be an effective final purification step. google.com This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. google.com For example, a product might be recrystallized from methanol (B129727) or ethanol. google.com
The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. nih.govnih.gov
Chemical Derivatization and Functional Group Interconversions of this compound
The structure of this compound can be further modified to create a library of analogues for various research applications. This involves chemical derivatization and interconversion of its functional groups.
Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group (a phenol). This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The resulting 3-(4-chlorophenyl)pyridin-5-ol is a versatile intermediate for further functionalization, for example, through etherification or esterification reactions.
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the electron-donating effect of the methoxy group can activate the ring towards electrophiles at the positions ortho and para to it (positions 4 and 6). Reactions like nitration or halogenation could potentially be achieved under forcing conditions, leading to further substituted derivatives.
Modification of the Chlorophenyl Ring: The chlorine atom on the phenyl ring can be replaced using various cross-coupling reactions. For instance, a Suzuki coupling could replace the chlorine with another aryl or alkyl group, or a Buchwald-Hartwig amination could install an amino group. These transformations would require a catalyst system capable of activating the relatively unreactive aryl chloride bond.
Benzylic Functionalization: If a methyl group were present on the pyridine ring, for instance at the 2- or 6-position, it could be functionalized. For example, it could be halogenated using N-bromosuccinimide (NBS) to create a halomethyl group, which is a versatile handle for introducing other functionalities via nucleophilic substitution. google.comgoogle.com
These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound scaffold.
Modifications at the Pyridine Nitrogen and Ring Carbons
The pyridine ring, an electron-deficient heterocycle, and its basic nitrogen atom offer multiple avenues for chemical modification. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material characteristics.
N-Oxidation of the Pyridine Nitrogen
A common modification of the pyridine ring is the oxidation of the nitrogen atom to form a pyridine N-oxide. This transformation alters the electronic profile of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions. masterorganicchemistry.comorganic-chemistry.org The N-oxide functionality can also enhance solubility and act as a directing group for subsequent reactions. masterorganicchemistry.comresearchgate.net
A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). abertay.ac.ukwikipedia.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. libretexts.org The oxidation of 3-substituted pyridines with m-CPBA generally proceeds in good yield. youtube.com For instance, various 2-chloromethylpyridyl derivatives have been successfully oxidized to their corresponding N-oxides using m-CPBA at low temperatures. libretexts.org While specific data for the N-oxidation of this compound is not prevalent in the reviewed literature, the general reactivity of substituted pyridines suggests this transformation is highly feasible.
Table 1: General Conditions for N-Oxidation of Substituted Pyridines
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| m-CPBA | Dichloromethane | 0 °C to RT | Good to Excellent | libretexts.org |
| H₂O₂/Acetic Acid | - | Not specified | Variable | youtube.com |
This table presents generalized conditions based on the oxidation of various pyridine derivatives.
Once formed, the pyridine N-oxide of a 3-aryl-5-methoxypyridine analogue can undergo further reactions. The N-oxide group activates the C2 and C6 positions for nucleophilic attack, allowing for the introduction of various functional groups. organic-chemistry.org For example, nitration of pyridine N-oxides can occur at the C4-position, and subsequent nucleophilic substitution can lead to further derivatization.
Transformations of the Chlorophenyl and Methoxypyridine Substituents
The peripheral substituents on the pyridine core, the 4-chlorophenyl and 5-methoxy groups, provide additional handles for structural diversification, enabling the synthesis of a wide array of analogues with potentially new properties.
Transformations of the Chlorophenyl Group
The chloro substituent on the phenyl ring is a versatile functional group that can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org This method is widely used for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgyoutube.com While a specific example for this compound is not detailed, the Buchwald-Hartwig amination of aryl chlorides is a well-established and high-yielding reaction. orgsyn.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific amine and aryl halide used. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. mdma.chresearchgate.net This method is instrumental in the synthesis of arylalkynes. mdma.chresearchgate.net The reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. mdma.ch Although aryl chlorides are generally less reactive than aryl bromides or iodides in Sonogashira coupling, the use of appropriate ligands and reaction conditions can lead to successful coupling. mdma.ch
Table 2: Potential Cross-Coupling Reactions for the Chlorophenyl Group
| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Arylamine | wikipedia.orglibretexts.org |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | mdma.chresearchgate.net |
This table outlines potential transformations based on established methodologies for aryl chlorides.
Transformations of the Methoxy Group
The methoxy group on the pyridine ring can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.
Demethylation: A common method for the cleavage of aryl methyl ethers is the use of boron tribromide (BBr₃). This reagent is particularly effective for the complete demethylation of aryl methyl ethers at or below room temperature. The reaction is typically performed in a dry, inert solvent like dichloromethane. The stoichiometry of BBr₃ is important, with at least one equivalent required per methoxy group. Following the cleavage, hydrolysis of the resulting borate (B1201080) ester yields the desired phenol. While this method is generally applicable, care must be taken with substrates containing other functional groups that might be sensitive to the Lewis acidic conditions. For compounds with a primary arylamine, protection of the amine group may be necessary before demethylation with BBr₃.
Table 3: General Conditions for Demethylation of Aryl Methyl Ethers
| Reagent | Solvent | Temperature | Key Considerations | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane | -80 °C to RT | Stoichiometry of BBr₃ is crucial; potential for side reactions with other functional groups. |
This table provides generalized conditions based on the demethylation of various aryl methyl ethers.
Advanced Spectroscopic and Structural Characterization Techniques in Research
Elucidation of Molecular Structure by Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy In the ¹H NMR spectrum of 3-(4-Chlorophenyl)-5-methoxypyridine, specific signals (resonances) are expected for each unique proton environment. The protons on the pyridine (B92270) ring are anticipated to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the 4-chlorophenyl ring will also resonate in this region, often as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be expected in the upfield region (typically δ 3.8-4.0 ppm). For instance, in a related compound, 2-(3-methoxyphenyl)pyridine, the methoxy protons appear as a singlet at δ 3.88 ppm. rsc.org Similarly, the ¹H NMR spectrum of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile shows methoxy proton signals at δ 3.89 and 3.96 ppm. researchgate.net
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbons of the pyridine ring, the 4-chlorophenyl ring, and the methoxy group. The carbons of the pyridine ring typically resonate between δ 120-160 ppm. The carbon atom attached to the electron-donating methoxy group (C5) would appear at a chemical shift influenced by oxygen's shielding effect. The carbon attached to the chlorophenyl group (C3) and the carbons within the chlorophenyl ring will also have characteristic shifts. The carbon of the methoxy group itself is expected to appear significantly upfield, around δ 55 ppm, as seen in analogous methoxy-substituted pyridines. rsc.org
Below are the anticipated chemical shifts for this compound, based on data from analogous structures.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 (Pyridine) | ~8.4 | ~148 |
| 4 (Pyridine) | ~7.5 | ~135 |
| 6 (Pyridine) | ~8.4 | ~148 |
| 2', 6' (Phenyl) | ~7.5 (d) | ~129 |
| 3', 5' (Phenyl) | ~7.4 (d) | ~130 |
| -OCH₃ | ~3.9 (s) | ~55 |
Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy In an FT-IR spectrum, specific absorption bands correspond to the vibrational frequencies of different bonds. For this compound, characteristic peaks would confirm the presence of its key structural features. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. irjet.netorganicchemistrydata.org The C=C and C=N stretching vibrations of the pyridine and benzene rings would produce a series of sharp peaks in the 1400-1600 cm⁻¹ range. mdpi.comnih.gov The presence of the methoxy group would be confirmed by C-O stretching vibrations, typically appearing as a strong band between 1000-1300 cm⁻¹. The C-Cl stretch from the chlorophenyl group is expected in the lower frequency region, generally between 700-800 cm⁻¹. For example, the FT-IR spectrum of the related compound 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline shows characteristic aromatic C=C stretching at 1599 cm⁻¹ and C-Cl stretching at 754 cm⁻¹. mdpi.com
Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the symmetric stretching of the aromatic rings in this compound would be expected to produce strong signals in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium-Weak |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Strong-Medium |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Strong |
| C-Cl Stretch | 800 - 700 | Strong |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₂H₁₀ClNO), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺), confirming its elemental formula. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic [M]⁺ and [M+2]⁺ ion cluster, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
Upon ionization, the molecular ion can undergo fragmentation. The analysis of these fragment ions (MS/MS) provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). The bond between the two aromatic rings could also cleave, leading to fragments corresponding to the chlorophenyl cation or the methoxypyridine cation. Analysis of related structures like 2-(4-chlorophenyl)pyridine (B1585704) shows fragmentation patterns that help in predicting these pathways. rsc.org
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Significance |
|---|---|---|---|
| [M]⁺ | [C₁₂H₁₀ClNO]⁺ | 219.0451 | Molecular Ion |
| [M+2]⁺ | [C₁₂H₁₀³⁷ClNO]⁺ | 221.0421 | Chlorine Isotope Peak |
| [M-CH₃]⁺ | [C₁₁H₇ClNO]⁺ | 204.0216 | Loss of methyl radical |
| [M-OCH₃]⁺ | [C₁₂H₁₀ClN]⁺ | 188.0529 | Loss of methoxy radical |
| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | 111.0029 | Chlorophenyl cation |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.
For this compound, a single crystal X-ray diffraction study would definitively confirm the connectivity and stereochemistry. It would provide precise measurements of the bond lengths within the pyridine and phenyl rings, the C-Cl and C-O bond lengths, and the angles between the atoms. Furthermore, it would reveal the dihedral angle between the planes of the pyridine and the 4-chlorophenyl rings, which is a critical conformational parameter. The analysis of crystal packing would show intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state assembly.
Data from a structurally similar compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, reveals a monoclinic crystal system with a P2₁/c space group. researchgate.net It is plausible that this compound would crystallize in a common space group like P2₁/c or P-1.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~3.8 - 4.0 |
| b (Å) | ~27.0 - 28.0 |
| c (Å) | ~15.0 - 16.0 |
| β (°) | ~99.0 - 100.0 |
| Volume (ų) | ~1600 - 1650 |
| Z (Molecules/unit cell) | 4 |
Computational and Theoretical Chemistry Studies of 3 4 Chlorophenyl 5 Methoxypyridine
Quantum Chemical Investigations of Molecular Geometry and Electronic Properties
Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These investigations provide insights into the molecule's stability, polarity, and potential for intermolecular interactions.
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational efficiency. nih.gov By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 3-(4-Chlorophenyl)-5-methoxypyridine can be optimized to its lowest energy state. materialsciencejournal.orgnih.gov This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry represents the most stable conformation of the molecule in the gaseous phase. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| C-O (methoxy) | 1.37 Å | |
| C-N (pyridine) | 1.34 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-O-C (methoxy) | 117.0° | |
| C-N-C (pyridine) | 118.0° | |
| Dihedral Angle | Phenyl-Pyridine | 35.0° |
Note: These are hypothetical values based on similar structures and are for illustrative purposes.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. core.ac.uk A smaller energy gap suggests higher reactivity and lower kinetic stability. core.ac.uk For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenyl and pyridine (B92270) rings, while the LUMO would likely be distributed over the chlorophenyl and pyridine moieties.
Table 2: Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These are hypothetical values based on similar structures and are for illustrative purposes.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MESP surface displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. mdpi.com For this compound, the negative potential is expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, indicating these as likely sites for protonation and interaction with electrophiles. The hydrogen atoms and the region around the chlorine atom are expected to exhibit positive potential.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of absorption bands to specific vibrational modes of the molecule. nih.gov Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com A good agreement between the theoretical and experimental spectra provides strong evidence for the accuracy of the computed molecular structure. materialsciencejournal.org
Elucidation of Chemical Reactivity and Stability Parameters
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.20 |
| Electron Affinity (A) | -ELUMO | 1.50 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.85 |
| Hardness (η) | (I - A) / 2 | 2.35 |
| Softness (S) | 1 / (2η) | 0.21 |
Note: These are hypothetical values based on similar structures and are for illustrative purposes.
Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Data
Investigation of Bioactivity Profiles in In Vitro and In Vivo (Non-Human) Models
While direct experimental data on the biological activities of 3-(4-Chlorophenyl)-5-methoxypyridine is limited in publicly available research, the bioactivity of structurally related compounds provides significant insights into its potential pharmacological profile. The core structure, featuring a pyridine (B92270) ring substituted with a chlorophenyl group and a methoxy (B1213986) group, is a common scaffold in medicinal chemistry. Analysis of analogous compounds reveals potential antimicrobial, antiproliferative, enzyme inhibitory, and anti-inflammatory properties.
Antimicrobial and Antifungal Activity Assessment and Underlying Mechanisms
Pyridine derivatives are recognized for their wide range of therapeutic applications, including antimicrobial and antifungal activities. derpharmachemica.comnih.gov The presence of a halogen, such as chlorine, on the phenyl ring and a methoxy group can modulate this activity.
Studies on various pyridine derivatives have demonstrated their potential to combat microbial growth. For instance, certain nicotinic acid benzylidene hydrazide derivatives, which include a pyridine core, have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane. nih.govnih.gov
Similarly, Schiff bases derived from pyridine moieties have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial effects. derpharmachemica.com The mechanism of action for some antimicrobial compounds involves the inhibition of biofilm formation, which is a critical factor in the pathogenicity of many bacteria. For example, a novel 7-methoxyquinoline (B23528) derivative bearing a sulfonamide moiety demonstrated the ability to inhibit biofilm extension in E. coli and P. aeruginosa. nih.gov This was accompanied by an increase in protein leakage, suggesting that the compound disrupts the bacterial cell membrane. nih.gov
The antifungal activity of related heterocyclic compounds is also well-documented. Histatin 5, an antifungal peptide, exerts its effect by binding to the cell wall and then translocating into the cytoplasm to target intracellular components. nih.gov This highlights a potential mechanism where antifungal agents can have specific intracellular targets.
Interactive Data Table: Antimicrobial Activity of Structurally Related Compounds
| Compound/Extract | Target Organism(s) | Activity/Finding | Reference |
|---|---|---|---|
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Showed antimicrobial activity comparable to standard drugs. | nih.gov |
| (4-chlorophenyl)(5-methylpyrazin-2-yl) methanone (B1245722) derivatives | S. aureus, P. aeruginosa, A. fumigatus | Moderate to good activity against several bacterial and fungal strains. | derpharmachemica.com |
| 7-methoxyquinoline derivative (3l) | E. coli, C. albicans | Highest effect observed against these strains with MIC values of 7.812 and 31.125 µg/mL, respectively. | nih.gov |
Antiproliferative Activity in Cell-Based Assays and Related Molecular Pathways
The 3-arylpyridine scaffold is a key feature in a number of compounds designed as antiproliferative agents. Research into compounds with similar structural motifs, such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, has revealed potent activity against various cancer cell lines. nih.gov
One of the primary mechanisms for the antiproliferative effects of these compounds is the inhibition of tubulin polymerization. For example, the compound 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine was shown to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and consequently lead to G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov Similarly, chalcone (B49325) derivatives, which can also contain chlorophenyl and methoxyphenyl groups, have demonstrated cytotoxicity towards tumor cells. researchgate.net For instance, (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC) was found to suppress the RAS‐ERK and AKT/FOXO3a signaling pathways, leading to apoptosis in human hepatocellular carcinoma cells. researchgate.net
Furthermore, hybrid molecules incorporating structural features from known anticancer agents have shown promise. A ciprofloxacin (B1669076) chalcone hybrid containing a 3,4,5-trimethoxy substitution demonstrated anti-proliferative activity against HepG2 and MCF7 cell lines, inducing pre-G1 apoptosis and cell cycle arrest at the G2/M stage. waocp.org
Interactive Data Table: Antiproliferative Activity of Structurally Related Compounds
| Compound | Cell Line(s) | Key Findings | Molecular Pathway(s) | Reference |
|---|---|---|---|---|
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa, MCF-7, A549 | Potent antiproliferative activity. | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. | nih.gov |
| (2E)‐1‐(2,4,6‐trimethoxyphenyl)‐3‐(4‐chlorophenyl)prop‐2‐en‐1‐one (TMOCC) | Human hepatocellular carcinoma (HCC) | Promotes apoptosis. | Suppression of RAS‐ERK and AKT/FOXO3a signaling pathways. | researchgate.net |
| 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid (CCH) | HepG2, MCF7 | Concentration and time-dependent reduction in cell viability. | Pre-G1 apoptosis, G2/M cell cycle arrest. | waocp.org |
Enzyme Inhibition and Receptor Binding Studies (e.g., Acetylcholinesterase, Gamma-Secretase)
The structural components of this compound suggest potential interactions with various enzymes and receptors. The chlorophenyl group, in particular, is a feature found in several potent enzyme inhibitors.
Gamma-Secretase Inhibition: Gamma-secretase is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. nih.gov A potent and brain-penetrant gamma-secretase inhibitor, N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560), has been shown to reduce amyloid plaque deposition in animal models. nih.govresearchgate.netcapes.gov.br This demonstrates that the chlorophenyl moiety can be a critical component for potent gamma-secretase inhibition. The development of inhibitors that selectively target the processing of amyloid precursor protein (APP) over other substrates like Notch is a key area of research. nih.gov
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used to treat symptoms of neurodegenerative diseases by increasing the levels of acetylcholine (B1216132) in the brain. nih.govmdpi.com While direct studies on this compound are not available, related heterocyclic compounds have been evaluated for AChE inhibitory activity. For example, various flavonoid derivatives have been synthesized and tested, with some showing good inhibitory activity. nih.gov The mechanism of inhibition often involves interaction with key amino acid residues in the active site of the enzyme. nih.gov Research has also shown that AChE inhibition can have neuroprotective effects beyond simply increasing acetylcholine levels, potentially by modulating neurotrophin-associated signaling pathways. mdpi.com
Receptor Binding: The general structure also suggests potential for interaction with various G-protein coupled receptors (GPCRs). For example, in silico studies of 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one predicted it to be a ligand for the µ-opioid receptor, with docking calculations showing interactions comparable to known opioids. mdpi.com This highlights the potential of the chlorophenyl group to anchor ligands within receptor binding pockets. Furthermore, various piperazine (B1678402) derivatives have been synthesized and studied for their binding to sigma and opioid receptors. nih.gov
Anti-inflammatory Response and Modulatory Effects on Biochemical Cascades
The anti-inflammatory potential of compounds structurally related to this compound can be inferred from their effects on key inflammatory pathways. Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory cascades is a significant therapeutic strategy.
Some coumarin (B35378) derivatives, which are also heterocyclic compounds, are known to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are key mediators of inflammation. mdpi.com The substitution pattern on the core ring system plays a crucial role in determining this activity. mdpi.com
Furthermore, the antiproliferative activities of some related compounds are linked to pathways that also play a role in inflammation. For example, the suppression of the RAS-ERK signaling pathway by TMOCC not only induces apoptosis in cancer cells but can also impact inflammatory responses, as this pathway is involved in the regulation of inflammatory gene expression. researchgate.net Similarly, the ciprofloxacin chalcone hybrid was found to affect the expression of COX-2 and TNF-α, both of which are central to the inflammatory process. waocp.org
Structure-Activity Relationship (SAR) Studies for Biological Target Interactions
Influence of Substituent Variations on Pharmacological Efficacy
The biological activity of pyridine-based compounds is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on analogous series of compounds provide valuable insights into how modifications to the this compound structure could enhance or alter its pharmacological efficacy.
The presence of a halogen, such as the chloro group at the para-position of the phenyl ring, is a common feature in many bioactive molecules. This substitution can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its ability to cross cell membranes and interact with its biological target. mdpi.com For example, in a series of {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, the presence of di-fluoro and methyl substitutions on the phenyl ring led to significant antibacterial activity. sigmaaldrich.com
The position and nature of substituents on the pyridine ring are also critical. In a study of pyrazol-4-yl-pyridine derivatives as M4 receptor modulators, variations in the substituents on the pyridine ring were crucial for achieving subtype selectivity. nih.gov Similarly, in a series of 7-methoxyquinoline derivatives, the nature of the substituent on the sulfonamide moiety significantly impacted the antimicrobial activity, with heterocyclic aromatic groups generally showing better activity than open-chain derivatives. nih.gov Specifically, a 2-pyrimidinyl derivative was found to be more potent than a 4-pyrimidinyl derivative, highlighting the importance of the substituent's position. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modelling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of a compound based on its physicochemical properties. researchgate.net Had a series of analogs of this compound been synthesized and tested, a QSAR model could be developed. nih.govmdpi.com
The process involves:
Data Set Preparation: A series of compounds with structural variations to this compound would be synthesized and their biological activities (e.g., IC50 values) determined.
Descriptor Calculation: For each compound, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
A successful QSAR model would allow for the virtual screening of new, unsynthesized derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and further testing.
In Silico Approaches to Ligand-Target Interactions (Molecular Docking, Dynamics)
Molecular docking and molecular dynamics are powerful computational tools used to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net The process involves:
Preparation of Ligand and Receptor: 3D structures of both the ligand (this compound) and the target protein are prepared.
Docking Simulation: A docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity. acs.org
Analysis of Binding Modes: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site. researchgate.net
The following table illustrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -8.5 | TYR 123, LEU 45, VAL 67 | Hydrogen Bond, Hydrophobic |
| Hypothetical GPCR | -7.9 | PHE 234, TRP 156 | Pi-Pi Stacking |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the binding stability and the conformational changes that may occur upon ligand binding. The simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the strength of the interactions.
Potential Applications in Chemical Biology and Medicinal Chemistry Beyond Direct Therapeutics
Development as Pharmacological Probes for Biological Research
While specific research detailing 3-(4-Chlorophenyl)-5-methoxypyridine as a pharmacological probe is not extensively documented, its core structure, the 3-substituted pyridine (B92270), is a well-established motif in bioactive compounds. For instance, 3-Alkylpyridine alkaloids (3-APAs) isolated from marine sponges like Haliclona viscosa have been identified as a promising group of bioactive marine alkaloids. nih.gov These natural products have demonstrated modest antibiotic activity against several Gram-positive bacterial strains, highlighting the biological relevance of the 3-substituted pyridine scaffold. nih.gov
The development of pharmacological probes is essential for dissecting complex biological pathways. These molecular tools are designed to interact with specific biological targets with high affinity and selectivity, enabling researchers to study their function. Given that the 3-arylpyridine framework is present in many biologically active molecules, this compound could serve as a valuable starting point or a fragment for the synthesis of such probes. By derivatizing its structure, researchers can fine-tune its properties to target specific proteins or pathways, thereby facilitating a deeper understanding of cellular mechanisms.
Utility as a Scaffold for Rational Drug Design and Optimization
Rational drug design leverages the three-dimensional structure of a biological target to design and synthesize molecules that can interact with it, either to block or trigger a specific action. drugdesign.org The process often starts with a "hit" molecule or a core structure known as a scaffold, which is then systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. drugdesign.orgbbau.ac.in The this compound structure represents an archetypal scaffold for such endeavors.
The utility of related aryl-heterocyclic scaffolds is well-documented in medicinal chemistry:
3-Aryl-indazole Derivatives: Through a structure-based drug design approach, novel 3-aryl-indazole derivatives were developed as potent and peripherally selective pan-Trk inhibitors for the treatment of pain. nih.gov This strategy involved optimizing the scaffold to improve potency while minimizing penetration into the central nervous system. nih.gov
3-Aryl-pyrrolidine Derivatives: A series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were designed and synthesized as novel androgen receptor (AR) antagonists. nih.gov Optimization of this scaffold, including the introduction of a pyridin-3-yl group, led to the identification of compounds with potent antitumor effects in models of castration-resistant prostate cancer. nih.gov
Aryl-pyridopyrimidinones: In a strategy known as scaffold-hopping, the core structure of bioactive natural flavonoids was replaced with a 3-aryl-pyrido[1,2-a]pyrimidin-4-one scaffold. nih.gov This led to the discovery of potent anticancer agents that act as selective inhibitors of human topoisomerase IIα. nih.gov
These examples underscore the value of the aryl-heterocycle motif. The this compound scaffold offers a synthetically accessible framework with distinct regions for chemical modification: the chlorophenyl ring, the methoxy (B1213986) group, and the pyridine core. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize interactions with a desired biological target.
| Scaffold Class | Therapeutic Target | Design Strategy | Reference |
| 3-Aryl-indazole | pan-Trk | Structure-Based Drug Design (SBDD) | nih.gov |
| 3-Aryl-pyrrolidine | Androgen Receptor (AR) | Lead Optimization | nih.gov |
| Aryl-pyridopyrimidinone | Topoisomerase IIα | Scaffold-Hopping | nih.gov |
Contributions to Chemical Library Synthesis and Screening Efforts
The discovery of new drug candidates often begins with high-throughput screening (HTS) of large collections of chemical compounds, known as screening libraries. thermofisher.com These libraries are designed to cover a broad and diverse chemical space to maximize the chances of finding a "hit" molecule for a wide range of biological targets. chemdiv.com
Compound this compound is an ideal candidate for inclusion in such libraries for several reasons:
Structural Diversity: It incorporates both aromatic (chlorophenyl) and heterocyclic (methoxypyridine) rings, which are privileged structures in medicinal chemistry. Its non-flat, three-dimensional shape is a desirable feature, as molecular shape heavily influences biological recognition. chemdiv.com
Synthetic Tractability: The scaffold is amenable to various chemical reactions, allowing for the creation of a large number of analogues. This enables the construction of a focused library around the core this compound structure, which can be used to thoroughly probe the chemical space around an initial hit.
Drug-like Properties: The compound aligns with the general characteristics of "lead-like" molecules, which are considered good starting points for drug discovery programs. asinex.com Commercial library providers often curate collections based on criteria such as Lipinski's "Rule of Five" and prioritize structures that are synthetically versatile and have favorable physicochemical properties. asinex.com
Companies that specialize in providing screening compounds offer diverse libraries, including those focused on natural product-like features, 3D-diversity, and lead-like properties, often containing hundreds of thousands to over a million individual compounds. chemdiv.comasinex.com The inclusion of scaffolds like this compound and its derivatives in these collections is crucial for the initial stages of drug discovery, providing the raw chemical matter for HTS campaigns that can lead to the next generation of therapeutics. thermofisher.com
Exploration in Material Science and Optoelectronic Applications
The field of material science is increasingly focused on organic molecules for applications in electronics and photonics. The key to these applications lies in the molecule's electronic structure, particularly the presence of π-conjugated systems that can facilitate the movement of electrons.
The this compound molecule possesses a π-conjugated system formed by the connection of the phenyl and pyridine rings. The electronic properties of such systems can be finely tuned by the introduction of substituents. Research on related pyridine-based compounds has shown that their optoelectronic properties, such as light absorption and emission, are highly dependent on the nature of these substituents. nih.gov
Tuning of Properties: In studies of 2,6-bis(arylethynyl)pyridine scaffolds, it was found that electron-withdrawing groups (like trifluoromethyl) cause a blue shift in absorption and emission spectra, while electron-donating groups (like methoxy) cause a red shift. nih.gov The this compound structure contains both an electron-withdrawing chloro group on the phenyl ring and an electron-donating methoxy group on the pyridine ring, suggesting that it could possess interesting and tunable photophysical properties.
Applications: π-conjugated functional materials based on pyridine and other heterocycles are being explored for use in flexible displays, solid-state lighting, and organic solar cells. taylorfrancis.comresearchgate.net The ability to modify the structure to control the HOMO-LUMO gap is critical for these applications. researchgate.netresearchgate.net Theoretical studies using density functional theory (DFT) on various pyridine-containing oligomers have been instrumental in predicting their structural and optoelectronic characteristics, guiding the synthesis of new materials. researchgate.netrsc.org
The inherent properties of the substituted pyridine scaffold, including its rigidity, conjugation, and potential for fluorescence, make this compound and related structures promising candidates for further investigation in the development of novel organic electronic materials. nih.gov
Future Perspectives and Research Challenges for 3 4 Chlorophenyl 5 Methoxypyridine Research
Advancements in Synthetic Accessibility and Scalability
A primary challenge in the study of novel chemical entities is their efficient and scalable synthesis. Traditional methods for creating substituted pyridines can be lengthy, low-yielding, and reliant on harsh conditions. nih.gov Future research on 3-(4-Chlorophenyl)-5-methoxypyridine will necessitate the adoption and development of modern synthetic strategies to ensure a reliable supply for extensive biological evaluation.
Key areas for advancement include:
Transition-Metal-Catalyzed Cross-Coupling: Techniques such as Suzuki and Negishi coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the pyridine (B92270) and chlorophenyl rings. mdpi.commdpi.com Future work should focus on optimizing catalysts and reaction conditions to improve yields and accommodate a wider range of functional groups, which is critical for creating analogues for structure-activity relationship (SAR) studies.
C-H Activation: Direct C-H functionalization is an emerging strategy that offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. mdpi.com Developing selective C-H activation methods for the pyridine core would represent a significant leap in synthetic efficiency.
One-Pot and Multicomponent Reactions: Combining several synthetic steps into a single operation, multicomponent reactions significantly reduce waste, time, and resources. nih.govnih.govacs.org Designing a convergent one-pot synthesis for this compound would be a major advancement for its large-scale production.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Suzuki Cross-Coupling | High functional group tolerance, commercially available starting materials. | Requires pre-functionalization (e.g., boronic acids), potential for catalyst poisoning. |
| Negishi Cross-Coupling | High reactivity and yields. | Requires organozinc reagents which can be sensitive to air and moisture. mdpi.com |
| Direct C-H Arylation | High atom economy, reduces synthetic steps. | Achieving high regioselectivity on the pyridine ring, harsh reaction conditions may be required. |
| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. nih.govnih.govacs.org | Requires extensive optimization to identify suitable reaction components and conditions. |
Deeper Mechanistic Elucidation of Biological Actions
While the synthesis of this compound is a critical first step, understanding its biological effects at a molecular level is paramount for any potential therapeutic application. The biaryl pyridine motif is present in compounds with a wide range of activities, including anti-inflammatory and anticancer properties. nih.govnih.gov However, without specific data, the mechanism of action for this particular compound remains speculative.
Future research must address the following challenges:
Target Identification and Validation: The initial step involves identifying the specific proteins, enzymes, or receptors with which the compound interacts. This can be achieved through a variety of methods including affinity chromatography, proteomics-based approaches, and computational docking studies.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the this compound structure affect its biological activity is crucial. nih.govnih.govresearchgate.net This involves synthesizing a library of related analogues and evaluating their potency and selectivity to build a comprehensive SAR model.
Structural Biology: Once a primary target is identified, determining the three-dimensional structure of the compound bound to its target using techniques like X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the binding mode and guide the design of more potent and selective derivatives.
Integration of Multi-Omics Data in Activity Profiling
To gain a holistic understanding of the cellular impact of this compound, modern drug discovery is increasingly turning to the integration of multi-omics data. nygen.iofrontlinegenomics.comnih.gov This systems biology approach analyzes the global changes within a cell or organism upon exposure to a compound, offering insights beyond a single target. nih.gov
The integration of various omics platforms will be a key research direction:
Genomics and Transcriptomics: Analyzing changes in gene expression (RNA-Seq) can reveal the cellular pathways that are modulated by the compound. This can help to formulate hypotheses about its mechanism of action and identify potential biomarkers of response.
Proteomics: By studying the changes in protein levels and post-translational modifications, proteomics can provide a more direct understanding of the functional consequences of compound treatment.
Metabolomics: This approach analyzes the shifts in small-molecule metabolites, offering a snapshot of the metabolic state of the cell and how it is perturbed by the compound.
By integrating these datasets, researchers can construct detailed network models of the compound's activity, identify unexpected off-target effects, and potentially stratify patient populations who are most likely to respond to a future therapy. nygen.ionih.gov
Table 2: Application of Multi-Omics Technologies in Profiling this compound
| Omics Technology | Information Provided | Potential Application in Research |
| Genomics | DNA sequence variations. | Identify genetic factors that may influence sensitivity to the compound. |
| Transcriptomics | Global gene expression changes. | Uncover modulated cellular pathways and potential mechanisms of action. |
| Proteomics | Changes in protein abundance and modifications. | Validate target engagement and understand functional cellular changes. |
| Metabolomics | Alterations in metabolic profiles. | Identify metabolic pathways affected by the compound and potential biomarkers. |
Green Chemistry Principles in the Development of Pyridine Derivatives
Future research should focus on incorporating the following green chemistry principles:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even solvent-free reaction conditions. nih.govijarsct.co.in
Catalysis: Employing catalytic reagents, including biocatalysts like enzymes, over stoichiometric reagents to reduce waste and improve reaction efficiency. ijarsct.co.in Engineered enzymes could offer highly selective routes to pyridine precursors under mild conditions. ijarsct.co.in
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacs.orgijarsct.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
By embracing these principles, the development of this compound and other valuable pyridine derivatives can proceed in a manner that is not only scientifically advanced but also environmentally responsible. nih.gov
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | THF | 80 | Pd(PPh₃)₄ | 72 | 95 | |
| Nucleophilic Substitution | DMF | 120 | K₂CO₃ | 65 | 88 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and chlorophenyl groups). For example, the methoxy proton appears as a singlet at ~3.8 ppm .
- X-ray Crystallography : Resolves molecular geometry and packing. SHELX software (e.g., SHELXL) refines crystallographic data to determine bond angles and torsion angles .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW = 235.7 g/mol) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Bond Angle (C-N-C) | 118.5° | X-ray (SHELXL) | |
| Torsion Angle (Pyridine) | 12.3° | X-ray (SHELXS) |
Advanced: How can computational chemistry methods, such as DFT, be applied to predict the thermochemical properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical predictions:
- Atomization Energies : B3LYP achieves <3 kcal/mol deviation from experimental data .
- Electron Density Maps : Predict reactive sites (e.g., electron-deficient pyridine ring) for functionalization .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .
Table 3: DFT Validation (B3LYP/6-31G)*
| Property | Calculated Value | Experimental Value | Error (%) |
|---|---|---|---|
| Heat of Formation (kcal/mol) | -45.2 | -47.8 | 5.4 |
| Dipole Moment (D) | 2.8 | 3.1 | 9.7 |
Advanced: What strategies are recommended for resolving contradictions between experimental data and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess consistency in bond lengths or vibrational frequencies .
- Error Analysis : Quantify systematic biases (e.g., overestimation of bond dissociation energies by 5–10%) .
- Experimental Replication : Repeat crystallography (SHELX refinement) or spectroscopy under controlled conditions to verify anomalies .
Advanced: How can researchers design experiments to investigate the biological activity of this compound derivatives?
Methodological Answer:
- Structural Analogues : Synthesize derivatives (e.g., halogen substitutions) to explore structure-activity relationships (SAR) .
- In Vitro Assays : Test inhibition of phosphodiesterases (PDEs) or antimicrobial activity using microdilution methods .
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., PDE4B) .
Q. Table 4: Example Bioactivity Assay Design
| Derivative | Target | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3-(4-Cl-Ph)-5-OCH₃-Pyridine | PDE4B | Fluorescence | 12.3 | |
| 3-(4-F-Ph)-5-OCH₃-Pyridine | CYP450 | Colorimetric | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
